molecular formula C9H13NO B1293705 N-methyl-2-phenoxyethanamine CAS No. 37421-04-8

N-methyl-2-phenoxyethanamine

Cat. No. B1293705
CAS RN: 37421-04-8
M. Wt: 151.21 g/mol
InChI Key: GUMBNOITRNRLCS-UHFFFAOYSA-N
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Description

The compound N-methyl-2-phenoxyethanamine is not directly mentioned in the provided papers. However, the papers discuss various N-methylated derivatives and related compounds, which can offer insights into the chemical behavior and properties of N-methyl-2-phenoxyethanamine. For instance, the N-methyl derivative of 1-(1,3-benzodioxol-5-yl)-2-butanamine was found to have a novel psychoactive effect and is suggested as a prototype for a new pharmacologic class called entactogens .

Synthesis Analysis

The synthesis of related compounds involves various strategies. For example, the alpha-ethyl phenethylamine derivative was prepared using an asymmetric synthesis to obtain enantiomers . Another compound, N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine, was synthesized to model the phenolic resulting from ring-opening polymerization of benzoxazine monomers . Additionally, the synthesis of 1-benzyl-2-methyl-5-hydroxytryptamine involved cleavage of the methyl ether of its precursor by heating with pyridine hydrochloride . These methods provide a glimpse into the synthetic routes that could potentially be applied to N-methyl-2-phenoxyethanamine.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the structure of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine was verified by 1H and 13C nuclear magnetic resonance spectroscopy . The crystal structure of 2-(2,3,4-trimethoxy-6-methylbenzylideneamino)phenol was determined by single-crystal X-ray diffraction, revealing an E configuration at the C=N functional bond and a dihedral angle between the two phenyl rings .

Chemical Reactions Analysis

The reactivity of similar compounds has been studied. For example, N,N-bis[ethoxy(methyl)silylmethyl]amines were shown to undergo transetherification with phenol, and refluxing with excess phenol resulted in cleavage of the Si-C bond . This indicates that N-methyl-2-phenoxyethanamine could potentially participate in similar reactions involving its phenoxy group.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through various analyses. The vibrational assignments of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine were made by analyzing the fingerprint region of the infrared and Raman spectra . The compound 2-hydroxy-1-naphthaldehyde-N-methylethanesulfonylhydrazone was synthesized and its structure was investigated by X-ray diffraction, IR, NMR, and mass spectroscopies, revealing strong intramolecular hydrogen bonding . These studies provide insights into the potential properties of N-methyl-2-phenoxyethanamine, such as its spectroscopic characteristics and hydrogen bonding capabilities.

Scientific Research Applications

Metabolic Activation and Analysis

N-methyl-2-phenoxyethanamine and related compounds have been studied for their metabolic activation. Chou, Lang, and Kadlubar (1995) investigated several N-hydroxy metabolites of carcinogenic arylamines and heterocyclic amines, including N-methyl-2-phenoxyethanamine derivatives, as substrates for bioactivation by human liver sulfotransferases. Their findings suggest a potential role of these compounds in metabolic pathways related to carcinogenicity and individual susceptibility to environmental and dietary carcinogens (Chou, Lang, & Kadlubar, 1995).

Analytical Methods Development

A range of studies focus on the development of analytical methods for the detection and quantification of N-methyl-2-phenoxyethanamine and its derivatives. For instance, Poklis et al. (2014) developed a high performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for detecting 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine, a derivative of N-methyl-2-phenoxyethanamine, in biological samples (Poklis et al., 2014). Similarly, Bykov et al. (2017) explored molecular imprinted polymer-based sorbents for the selective extraction and sensitive determination of trace amounts of N-methyl-1-phenyl-2-propanamine in urine samples (Bykov et al., 2017).

Application in Pharmaceutical Analysis

The compound has also been studied in the context of pharmaceutical analysis. Viviano et al. (2022) investigated a microwave-assisted aminoalkylation of phenols, including N,N-dimethyl-2-phenoxyethanamine, highlighting its potential application in the synthesis of pharmaceutical compounds (Viviano et al., 2022).

Environmental Research

In environmental research, Kimura et al. (2014) studied the occurrence of preservatives and antimicrobials, including 2-phenoxyethanol, in Japanese rivers, indicating the environmental presence and potential ecological impact of such compounds (Kimura et al., 2014).

properties

IUPAC Name

N-methyl-2-phenoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-10-7-8-11-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMBNOITRNRLCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190862
Record name Ethylamine, N-methyl-2-phenoxy-
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-phenoxyethanamine

CAS RN

37421-04-8
Record name N-Methyl-2-phenoxyethanamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylamine, N-methyl-2-phenoxy-
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Record name 37421-04-8
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Record name Ethylamine, N-methyl-2-phenoxy-
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Record name methyl(2-phenoxyethyl)amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Zheng, S Jeon, W Jiang, LF Burbulla… - Journal of medicinal …, 2019 - ACS Publications
… quinazoline ring, were synthesized by reaction of N-methyl-2-phenoxyethanamine with 2,4-… pyridin-2-yl)quinazoline and N-methyl-2-phenoxyethanamine. The structure and purity of all …
Number of citations: 15 pubs.acs.org
MM McCollum, M Larmore, S Ishihara, LCT Ng… - Cell reports, 2022 - cell.com
… The parental molecular structure of ND-Tam can be separated into receptor-binding N-methyl 2-phenoxyethanamine (NM2P) and triphenylene (TPE) fragments, which we call the ‘‘…
Number of citations: 1 www.cell.com

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